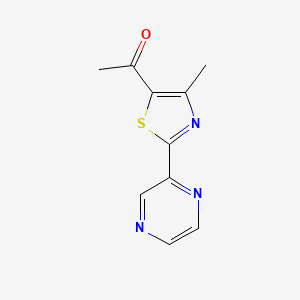

5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methyl-2-pyrazin-2-yl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c1-6-9(7(2)14)15-10(13-6)8-5-11-3-4-12-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYZMBREQMJYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=NC=CN=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole chemical structure properties

Structure-Activity Relationships, Synthesis, and Pharmacological Potential [1]

Executive Summary

5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole (CAS: 260789-23-9) is a specialized heteroaromatic bi-aryl scaffold utilized primarily in medicinal chemistry as a pharmacophore for kinase inhibition and anti-infective drug design.[1][2] Unlike simple alkyl-thiazoles used in flavor chemistry, this molecule integrates two nitrogen-rich aromatic systems—pyrazine and thiazole—linked at the C2 position. This conjugation creates a rigid, planar electronic environment ideal for π-stacking interactions within enzyme active sites (e.g., ATP-binding pockets). This guide details its physicochemical characterization, Hantzsch synthesis protocols, and critical applications in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7]

This compound represents a "privileged structure" in drug discovery, balancing lipophilicity with significant hydrogen-bond accepting capacity.

Identification Data

| Parameter | Specification |

| Chemical Name | 1-[4-Methyl-2-(pyrazin-2-yl)-1,3-thiazol-5-yl]ethan-1-one |

| CAS Number | 260789-23-9 |

| MDL Number | MFCD01764839 |

| Molecular Formula | C₁₀H₉N₃OS |

| Molecular Weight | 219.26 g/mol |

| SMILES | CC1=C(C(=O)C)SC(=N1)C2=CN=CC=N2 |

| Appearance | Pale yellow to off-white crystalline solid |

Structural Analysis & Lipophilicity

The molecule features a bi-heteroaryl core .[1] The bond rotation between the thiazole C2 and pyrazine C2 is restricted due to steric repulsion between the thiazole sulfur/nitrogen and the pyrazine nitrogens, favoring a planar conformation that maximizes conjugation.

-

H-Bond Acceptors: 3 (Pyrazine N1, N4; Thiazole N3; Acetyl O).

-

H-Bond Donors: 0 (Aprotic).[1]

-

LogP (Predicted): ~1.4 – 1.[1]8. This range suggests good membrane permeability (Lipinski compliant) while maintaining sufficient water solubility for biological assays when formulated with DMSO co-solvents.[1]

-

Electronic Character: The acetyl group at C5 is electron-withdrawing, reducing the electron density of the thiazole ring and making the C2-position less susceptible to metabolic oxidation compared to non-acetylated analogs.

Synthesis & Manufacturing Protocol

The most robust route to this compound is the Hantzsch Thiazole Synthesis .[1] This cyclocondensation reaction is preferred for its high atom economy and scalability.[1]

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

-

Thioamide Component: Pyrazine-2-carbothioamide.[1]

- -Halocarbonyl Component: 3-Chloro-2,4-pentanedione (3-Chloroacetylacetone).[1]

Experimental Protocol (Bench Scale)

Note: All steps must be performed in a fume hood due to the lachrymatory nature of

Reagents:

-

Pyrazine-2-carbothioamide (1.0 eq)[1]

-

3-Chloro-2,4-pentanedione (1.1 eq)[1]

-

Solvent: Absolute Ethanol or DMF

-

Base (Optional): Pyridine or Triethylamine (catalytic)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve pyrazine-2-carbothioamide (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

-

Addition: Dropwise add 3-chloro-2,4-pentanedione (11 mmol) to the stirring solution at room temperature.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane:EtOAc 6:4). The formation of the thiazole ring is driven by the nucleophilic attack of the sulfur on the

-carbon, followed by cyclization and dehydration. -

Work-up: Cool the reaction mixture to 0°C. The product often precipitates directly as the hydrochloride salt or free base.[1]

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to yield needle-like crystals.[1]

-

Yield: Typical yields range from 75% to 85%.[1]

Reaction Pathway Visualization

The following diagram illustrates the condensation logic and intermediate states.

Caption: Figure 1. Hantzsch Thiazole Synthesis pathway via condensation of thioamide and

Analytical Profiling & Quality Control

To validate the structure for pharmaceutical use, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

- 2.65 ppm (s, 3H): Methyl group at Thiazole-C4.

- 2.70 ppm (s, 3H): Acetyl methyl group.

- 8.70–9.30 ppm (m, 3H): Pyrazine aromatic protons. The proton at Pyrazine-C3 (adjacent to both nitrogens) will be the most deshielded singlet/doublet around 9.2–9.3 ppm.[1]

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI+ (Electrospray Ionization).[1]

-

Parent Ion: [M+H]⁺ observed at m/z 220.3.

-

Fragmentation: Loss of acetyl group (M-43) is a common fragmentation pathway in high-energy collision dissociation.[1]

Medicinal Chemistry Applications

The this compound structure is not merely a final product but a scaffold for generating bioactive libraries.[1]

Kinase Inhibition (ATP-Mimetic)

The pyrazine-thiazole axis mimics the adenine core of ATP.[1]

-

Mechanism: The nitrogen atoms in the pyrazine ring can accept hydrogen bonds from the "hinge region" amino acids in kinase active sites (e.g., CDK, GSK-3

). -

Modification: The acetyl group at C5 serves as a "handle." It can be converted via condensation with hydrazines to form hydrazones, increasing the molecule's reach into the hydrophobic pocket of the enzyme.

Anti-Infective Research (Antitubercular)

Research indicates that 2-(2-pyrazinyl)thiazole derivatives exhibit activity against Mycobacterium tuberculosis.[1]

-

Mode of Action: Disruption of cell wall synthesis or inhibition of specific mycobacterial reductases.

-

SAR Insight: Substitution at the thiazole C5 position (e.g., the acetyl group) is critical for modulating lipophilicity to penetrate the waxy mycobacterial cell wall.

Pharmacophore Mapping

The diagram below details how this molecule interacts with biological targets.[1]

Caption: Figure 2.[3] Pharmacophore map highlighting interaction points with kinase active sites.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled as a potent bioactive heteroaromatic.

-

GHS Classification:

-

Handling: Use nitrile gloves and chemical safety goggles. Handle in a fume hood to avoid inhalation of dust.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Thiazoles can darken upon prolonged exposure to light and air.[1]

References

-

Huateng Pharma. (2024).[1] Product Data: this compound.[1] Retrieved from [1]

-

SynQuest Laboratories. (2024).[1] Chemical Catalog: 5-Acetyl-4-methyl-2-pyrazin-2-yl-1,3-thiazole (CAS 260789-23-9).[1][2][5] Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 30915 (Related Fragment: 2-Acetyl-5-methylpyrazine). Retrieved from [1]

-

Khadra, B., et al. (2025). "Synthesis of new pyrazine-thiazole analogs: Molecular modeling and anticancer activity."[1] ResearchGate.[1][3] Retrieved from

-

Mishra, C.B., et al. (2013).[6] "Synthesis and biological activity of 2-(2-hydrazinyl)thiazole derivatives against Mycobacterium tuberculosis." European Journal of Medicinal Chemistry, 69, 564-576. Retrieved from [1]

Sources

- 1. 2-Acetyl-5-methylpyrazine | C7H8N2O | CID 30915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. AB243309 | CAS 260789-23-9 – abcr Gute Chemie [abcr.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. CAS 260789-23-9 | 8H17-1-03 | MDL MFCD01764839 | 5-Acetyl-4-methyl-2-pyrazin-2-yl-1,3-thiazole | SynQuest Laboratories [synquestlabs.com]

- 6. Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Technical Guide: Pyrazinyl-Thiazole Hybrid Compounds

Design, Synthesis, and Therapeutic Potential

Executive Summary

The fusion of pyrazine and thiazole rings represents a privileged scaffold strategy in modern medicinal chemistry. This hybrid architecture combines the metabolic stability and hydrogen-bonding capacity of the electron-deficient pyrazine ring with the versatile pharmacophoric properties of the thiazole nucleus.

Unlike their ubiquitous pyrazolyl-thiazole counterparts, pyrazinyl-thiazole hybrids offer distinct physicochemical profiles, particularly in lipophilicity (

Chemical Architecture & Rationale

The pyrazinyl-thiazole scaffold is a bi-heteroaryl system typically linked at the C2 position of the thiazole and the C2 position of the pyrazine.

-

Pyrazine Moiety: Acts as a bioisostere of pyridine or benzene but with lower basicity (

) and higher metabolic stability against oxidative metabolism. The two nitrogen atoms serve as specific H-bond acceptors. -

Thiazole Moiety: A classical bioisostere of the imidazole or pyridine ring. It often acts as a linker that orients substituents into specific binding pockets (e.g., ATP-binding sites of kinases).

Electronic Synergy

The electron-withdrawing nature of the pyrazine ring decreases the electron density on the thiazole, potentially enhancing the acidity of the C5-proton or the reactivity of substituents at C4. This electronic "push-pull" can be tuned via R-group substitution to optimize binding affinity.

Synthetic Protocols

The construction of the pyrazinyl-thiazole core relies heavily on the Hantzsch Thiazole Synthesis , a robust condensation reaction.[1] Below is a validated, step-by-step protocol for the synthesis of 2-(pyrazin-2-yl)thiazole derivatives.

Protocol A: Classical Hantzsch Condensation

Reaction: Condensation of Pyrazine-2-carbothioamide with

Reagents:

-

Precursor: Pyrazine-2-carbothioamide (synthesized from pyrazine-2-carbonitrile via

or Lawesson’s reagent). -

Electrophile: Substituted

-bromoacetophenone (or -

Solvent: Ethanol or DMF.

Step-by-Step Methodology:

-

Preparation: Dissolve Pyrazine-2-carbothioamide (1.0 equiv) in absolute ethanol (

concentration). -

Addition: Add the substituted

-haloketone (1.1 equiv) portion-wise at room temperature. -

Reflux: Heat the mixture to reflux (

) for 2–4 hours. Monitor consumption of thioamide via TLC (Mobile phase: EtOAc/Hexane 3:7). -

Precipitation: Cool the reaction mixture to

. The hydrobromide salt of the product often precipitates. -

Neutralization: Filter the solid and suspend in water. Neutralize with

or -

Purification: Recrystallize from Ethanol/DMF or purify via silica gel flash chromatography.

Protocol B: One-Pot Green Synthesis (Silica Catalysis)

For sensitive substrates, a solvent-free or solid-supported method is preferred to minimize byproduct formation.

-

Mix: Grind Pyrazine-2-carbothioamide (1 mmol),

-haloketone (1 mmol), and Silica-supported Tungstosilisic Acid ( -

Reaction: Grind for 10–20 minutes at room temperature. The mixture will liquefy/paste as the eutectic point is reached and reaction proceeds.

-

Workup: Extract the paste with hot ethanol, filter off the catalyst (reusable), and crystallize the filtrate.

Visualization: Synthetic Workflow

Caption: Step-wise Hantzsch synthesis pathway from nitrile precursor to final hybrid scaffold.

Medicinal Chemistry & SAR Analysis

The biological activity of pyrazinyl-thiazoles is governed by the substitution pattern on the thiazole ring (Positions 4 and 5) and the pyrazine ring.

Structure-Activity Relationship (SAR) Map

| Position | Modification | Effect on Activity |

| Thiazole C2 | Pyrazine Attachment | Critical for bioactivity. Pyrazine provides metabolic stability compared to phenyl/pyridine analogs. |

| Thiazole C4 | Aryl / Heteroaryl | Major determinant of potency. Electron-withdrawing groups (e.g., |

| Thiazole C5 | H / Alkyl / Halogen | Small groups ( |

| Pyrazine Ring | 5-Carboxamide | Derivatization here (mimicking Pyrazinamide) retains antitubercular activity while adding thiazole functionality. |

Visualization: SAR Logic

Caption: Functional mapping of the scaffold showing how specific regions influence bioactivity.

Therapeutic Applications

A. Antitubercular Agents

Pyrazinamide (PZA) is a frontline TB drug. Hybridizing the pyrazine core with a thiazole ring creates "Super-PZA" analogs.

-

Mechanism: These hybrids often target the InhA enzyme (enoyl-ACP reductase) or disrupt the proton motive force, distinct from PZA's activation by pyrazinamidase.

-

Key Data: Compounds with electron-withdrawing groups (e.g.,

-phenyl at Thiazole-C4) have shown MIC values comparable to Streptomycin (

B. Anticancer (Kinase Inhibition)

The scaffold functions as a Type I or Type II kinase inhibitor.

-

Target: EGFR (Epidermal Growth Factor Receptor). The pyrazine nitrogen can form hinge-region hydrogen bonds, while the thiazole orients the "tail" into the hydrophobic back pocket.

-

Ruthenium Complexes: A unique application involves tris[2-(2-pyrazinyl)thiazole]ruthenium(II) complexes. These act as DNA intercalators and photosensitizers for Photodynamic Therapy (PDT), showing cytotoxicity against cancer cell lines upon light irradiation.

Quantitative Bioactivity Summary

| Compound Class | Target / Organism | Key Substituent (R) | Activity Metric | Ref |

| Pyrazinyl-Thiazole | M. tuberculosis H37Rv | 4-(4-nitrophenyl) | MIC: | [1] |

| Pyrazinyl-Thiazole | M. tuberculosis H37Rv | 4-(3-trifluoromethyl) | MIC: | [2] |

| Pyrazoline-Thiazole | EGFR (Lung Cancer) | Naphthalene-linked | [3] | |

| Ru(II)-Complex | DNA (Intercalation) | Unsubstituted | High Fluorescence | [4] |

References

-

Sable, Y. R., et al. (2025). Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. Journal of Molecular Structure. 2[1][3][4][5][6][7][8][9][10][11][12]

-

Doležal, M., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. ResearchGate. 13[1][3][4][5][7][8][9][11][12]

-

TÜBİTAK. (2024). New naphthalene-linked pyrazoline-thiazole hybrids as prominent antilung and antibreast cancer inhibitors. Turkish Journal of Chemistry. 14

-

ResearchGate. (2025). Red-emitting CO2 sensors with tunable dynamic range based on pH-sensitive azaphthalocyanine indicators. (Discusses Ru-Pyrazinyl-Thiazole complexes). 15[1][3][4][5][6][7][8][9][12]

-

BenchChem. (2025).[1] Hantzsch Thiazole Synthesis for the Preparation of N-(thiazol-2-yl)-2-tosylacetamide. 1[3][4][5][6][7][8][9][10][11][12]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dpkmr.edu.in [dpkmr.edu.in]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]

- 8. US20150342954A1 - 2-benzyl, 3-(pyrimidin-2-yl) substituted pyrazoles useful as sgc stimulators - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 15. researchgate.net [researchgate.net]

Chemical Profile & Safety Protocol: 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole

This guide is structured as a Chemical Safety & Handling Whitepaper , designed to bridge the gap between a standard regulatory SDS and a practical research protocol. It prioritizes the "Why" and "How" for scientists handling 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole in a laboratory or drug development setting.

Document Type: Technical Safety Guide & Handling Whitepaper CAS Registry Number: 13955-68-5 FEMA Number: 3231

Executive Summary & Chemical Identity

This compound is a high-impact heterocyclic compound primarily utilized in the flavor industry for its potent roasted, nutty, and popcorn-like olfactory profile. However, in pharmaceutical research, it serves as a critical scaffold. The pyrazine-thiazole linkage presents unique electronic properties, making it a valuable intermediate for synthesizing biologically active ligands (e.g., for kinase inhibition or antimicrobial screening).

Unlike standard reagents, this compound possesses a dual-heterocycle structure that increases its metabolic stability but also its potential for specific receptor interactions, necessitating a higher tier of handling caution than simple aliphatic flavorants.

Physicochemical Data Table

| Property | Specification | Scientific Context |

| Molecular Formula | C₁₀H₉N₃OS | Dual nitrogen-sulfur heterocycle.[1] |

| Molecular Weight | 219.26 g/mol | Small molecule, likely high membrane permeability. |

| Appearance | Yellowish to Brown Solid | Impurities often darken the color; pure form is crystalline. |

| Boiling Point | ~120–127°C @ 3 mmHg | High boiling point; low volatility at RTP, minimizing inhalation risk unless heated. |

| Solubility | Ethanol, DMSO, Methanol | Lipophilic (LogP ~1.5–2.0 est). Poor water solubility. |

| Odor Threshold | Extremely Low (< 1 ppm) | Warning: Odor is not a reliable toxicity indicator due to olfactory fatigue. |

Hazard Identification & Toxicological Insight

Standard SDSs list codes; here we analyze the biological implications.

Core Hazards (GHS Classification)

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[2][3]

-

Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[2][3][4][5]

-

Specific Target Organ Toxicity (Single Exposure): H335 - May cause respiratory irritation.[3]

Senior Scientist’s Interpretation

-

The "Popcorn Lung" False Equivalence: While this compound smells like popcorn, it is structurally distinct from Diacetyl (2,3-butanedione). However, the alpha-diketone functionality (present in the acetyl group attached to the thiazole) suggests potential reactivity with arginine residues in proteins. Strict inhalation control is required to prevent respiratory sensitization.

-

Metabolic Activation: The thiazole ring is susceptible to bioactivation via CYP450 enzymes (sulfoxidation or ring opening). In a drug development context, this implies that while the parent compound is moderately toxic (Cat 4), its metabolites could be reactive electrophiles.

-

Skin Permeation: The calculated LogP (~1.8) indicates this molecule can cross the stratum corneum. Standard latex gloves are insufficient.

Experimental Application: Synthesis & Handling

This section provides the "Research Context" missing from standard safety sheets, detailing how to synthesize or isolate the compound safely.

The Hantzsch Thiazole Synthesis Workflow

The most robust route to CAS 13955-68-5 involves the condensation of Pyrazine-2-thiocarboxamide with 3-Chloro-2,4-pentanedione . This reaction generates acidic byproducts (HCl) and requires precise thermal control.

Diagram 1: Synthesis & Safety Workflow

Caption: Hantzsch synthesis pathway highlighting the critical safety control point (HCl generation) during the condensation step.

Step-by-Step Handling Protocol

1. Personal Protective Equipment (PPE) Matrix:

-

Respiratory: N95 minimum for solid handling; Fume hood mandatory for heating.

-

Dermal: Nitrile gloves (Double gloving recommended) . Latex is permeable to thiazoles.

-

Ocular: Chemical splash goggles. Safety glasses are insufficient due to the irritant nature of the dust.

2. Solubilization & Usage:

-

Solvent Choice: Dissolve in DMSO or Ethanol for biological assays. Avoid water as it may lead to suspension rather than solution, causing inconsistent dosing.

-

Stability: The acetyl group is stable, but the solution should be kept away from strong nucleophiles (amines) which could attack the ketone or the thiazole C2 position over time.

3. Waste Disposal:

-

Do not dispose of down the drain. The pyrazine moiety is potentially ecotoxic (though data is limited). Collect in Halogenated Organic Waste (due to potential unreacted chloro-intermediates) or Non-Halogenated Organic Waste if pure.

Emergency Response & Exposure Control

A self-validating decision tree for accidents.

Diagram 2: Exposure Response Logic

Caption: Immediate response logic. Note the prohibition of solvents for skin cleaning to prevent enhanced absorption.

Fire & Spill Control[4]

-

Flammability: Combustible solid. In case of fire, use Carbon Dioxide (CO2) , Dry Chemical , or Alcohol-resistant foam .

-

Spill Cleanup:

-

Dampen: If powder is spilled, cover with a damp absorbent pad to prevent dust generation.

-

Neutralize: Wipe area with a dilute surfactant (soap) solution.

-

Ventilate: Open fume hood sashes to maximum safe height to clear residual odor.

-

References & Authoritative Grounding

-

PubChem Compound Summary. this compound (CID 88265). National Center for Biotechnology Information.

-

[Link]

-

-

The Good Scents Company. Acetyl Pyrazinyl Thiazole Safety & Organoleptic Data.

-

[Link]

-

-

FEMA (Flavor and Extract Manufacturers Association). GRAS Flavoring Substances 3231.

-

[Link]

-

-

Sigma-Aldrich (Merck). Safety Data Sheet for Thiazole Derivatives (General Class Reference).

-

European Chemicals Agency (ECHA). C&L Inventory for Thiazole/Pyrazine Derivatives.

-

[Link]

-

Sources

Flavor profile of pyrazinyl-thiazole derivatives (roasted, nutty)

Advanced Flavor Pharmacophores: Pyrazinyl-Thiazole Derivatives Focus: The Roasted/Nutty Spectrum Content Type: Technical Whitepaper & Synthesis Guide

Executive Summary

The flavor profile of roasted and nutty notes is dominated by nitrogen- and sulfur-containing heterocycles generated via the Maillard reaction. While alkylpyrazines (e.g., 2,3,5-trimethylpyrazine) provide the foundational "earthy/nutty" character and thiazoles (e.g., 2-acetylthiazole) contribute "meaty/sulfury" depth, the pyrazinyl-thiazole derivatives represent a high-potency pharmacophore class. These bi-heterocyclic systems—specifically those linking a pyrazine ring directly to a thiazole moiety—offer a unique synergistic profile, bridging the gap between the dry, toasted notes of pyrazines and the savory, alliaceous depth of thiazoles.

This guide details the structural logic, synthesis, and sensory evaluation of these derivatives, designed for flavor chemists and organic synthesis researchers.

Molecular Architecture & Sensory Logic

The "roasted/nutty" perception is a multi-modal sensory event triggered by specific molecular vibrations and receptor binding affinities.

The Pharmacophore Components

| Component | Structure | Primary Sensory Attribute | Threshold (Water) |

| Pyrazine Ring | 1,4-Diazine | Nutty, Earthy, Green, Roasted. The "dry" roast character found in peanuts, coffee, and cocoa. | High ppb to Low ppm |

| Thiazole Ring | 1,3-Thiazole | Meaty, Sulfury, Roasted, Vegetable. The "savory" roast character found in beef, popcorn, and heated sesame. | Low ppb |

| Pyrazinyl-Thiazole | Bi-heterocycle | Intense Roasted, Complex Nutty, Metallic/Sulfury nuances. A synergistic profile with high persistence. | Likely Low ppb (Predicted) |

Structure-Activity Relationship (SAR):

-

The Pyrazine Core: Provides the diffusive, high-volatility "top note" of the roasted profile. Alkyl substitution (methyl, ethyl) increases the "nutty" character and lowers the threshold.

-

The Thiazole Linkage: Introduces sulfur, which lowers the detection threshold significantly (often by orders of magnitude) and adds a "meaty" or "savory" basenote that pyrazines lack.

-

The Hybrid (2-(2-pyrazinyl)thiazole): Creates a rigid, planar molecule with extended conjugation. This often results in a lower vapor pressure (higher substantivity/lasting power) and a shift towards "deep roasted" or "burnt" notes suitable for coffee, dark chocolate, and savory meat analogs.

Synthesis Protocol: 2-(2-Pyrazinyl)thiazole

The synthesis of the core scaffold, 2-(2-pyrazinyl)thiazole , is achieved via the Hantzsch Thiazole Synthesis . This method is preferred for its reliability and the availability of precursors.

Reagents & Equipment

-

Precursor A: Pyrazine-2-carbothioamide (Stoichiometric limiting reagent).

-

Precursor B: 2-Bromoacetophenone (or equivalent

-haloketone for derivatives). -

Solvent: Ethanol (Absolute) or DMF.

-

Catalyst: None required (spontaneous condensation), or mild base (

). -

Purification: Recrystallization (EtOH) or Column Chromatography (Silica gel).

Step-by-Step Protocol

-

Preparation of Thioamide:

-

Note: If Pyrazine-2-carbothioamide is not commercially available, synthesize it from 2-cyanopyrazine by reacting with

and triethylamine in pyridine. -

Reaction: Dissolve 2-cyanopyrazine (10 mmol) in pyridine (20 mL). Bubble

gas for 2 hours at

-

-

Condensation (The Hantzsch Reaction):

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Mix: Dissolve Pyrazine-2-carbothioamide (1.0 eq, 5 mmol) in 30 mL of absolute ethanol.

-

Addition: Add the

-haloketone (e.g., bromoacetaldehyde diethyl acetal for the unsubstituted thiazole, or phenacyl bromide for phenyl-substituted) (1.1 eq, 5.5 mmol) dropwise. -

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 7:3). -

Observation: The solution typically darkens; a solid precipitate (hydrobromide salt) may form.

-

-

Work-up & Isolation:

-

Cool: Allow the reaction to cool to room temperature.

-

Neutralization: If a salt precipitates, filter it. If in solution, neutralize with

solution to liberate the free base. -

Extraction: Extract with Dichloromethane (

mL). Dry organic layer over anhydrous -

Evaporation: Remove solvent under reduced pressure.

-

-

Purification:

-

Recrystallize from hot ethanol/water (9:1) to obtain pale yellow/tan crystals.

-

Characterization: Verify structure via

-NMR (Look for pyrazine protons

-

Visualization: Synthesis & Formation Pathway

The following diagram illustrates the formation of the pyrazinyl-thiazole scaffold via the Hantzsch pathway, starting from the Maillard-derived precursors.

Figure 1: Synthetic pathway from Maillard precursors to the Pyrazinyl-Thiazole hybrid scaffold.

Sensory Evaluation & Profiling

To evaluate the flavor profile, a comparative sensory analysis is required.[1] The hybrid derivative should be assessed against its parent pharmacophores.

Protocol:

-

Medium: Neutral pH water and 5% Sucrose solution (to mimic food matrix).

-

Concentration: 10 ppm (Stock), diluted to 10 ppb, 100 ppb, 1 ppm.

-

Panel: 5 Trained Flavorists.

Comparative Data Table:

| Attribute | 2,3,5-Trimethylpyrazine (Parent A) | 2-Acetylthiazole (Parent B) | 2-(2-Pyrazinyl)thiazole (Hybrid) |

| Primary Note | Roasted Peanut, Cocoa | Roasted Beef, Popcorn | Burnt Nut, Espresso, Dark Roast |

| Secondary Note | Earthy, Potato-like | Sulfury, Onion-like | Metallic, Astringent, Savory |

| Threshold | ~1-2 ppm | ~10 ppb | Estimated < 50 ppb |

| Persistence | Low (High Volatility) | Medium | High (Substantive) |

| Application | Chocolate, Peanut Butter | Gravies, Soups, Snacks | Coffee Modulators, Meat Analogs |

Mechanism of Action (Olfactory)

The potency of pyrazinyl-thiazole derivatives lies in their ability to bind to specific G-Protein Coupled Receptors (GPCRs) in the olfactory epithelium.

-

Pyrazine Binding: Typically engages receptors sensitive to hydrophobic alkyl chains and electron-deficient rings (e.g., OR5K1).

-

Thiazole Binding: The sulfur atom acts as a critical anchor point, often forming hydrogen bonds or coordinate bonds with metal ions (e.g., Copper/Zinc) within the receptor pocket, significantly increasing affinity (lowering threshold).

-

Hybrid Synergy: The bi-heterocyclic structure presents a larger hydrophobic surface area for Van der Waals interactions within the receptor cleft, while the nitrogen and sulfur atoms provide multiple hydrogen-bond acceptor sites. This "dual-anchor" mechanism likely accounts for the intense, lingering sensory impression.

Figure 2: Theoretical binding mechanism of the hybrid ligand to olfactory GPCRs.

Safety & Regulatory (FEMA/GRAS)[3]

Critical Note for Development: While the parent classes (Pyrazines and Thiazoles) are widely recognized as FEMA GRAS (Generally Recognized As Safe), the specific hybrid 2-(2-pyrazinyl)thiazole may not have a distinct FEMA number as a standalone flavoring agent.

-

Pyrazine Status: FEMA 3244 (Trimethylpyrazine), FEMA 3250 (Acetylpyrazine).

-

Thiazole Status: FEMA 3328 (2-Acetylthiazole), FEMA 3325 (2,4,5-Trimethylthiazole).

-

Hybrid Status: Likely requires GRAS Self-Affirmation or usage under the "chemically related substances" provision if used as a minor component of a natural extract.

-

Toxicology: Bi-heterocycles are often metabolized via ring oxidation and excretion. However, due to the potential for DNA intercalation (common in planar bi-aryls), rigorous Ames testing is recommended for any novel derivative in this class before commercial use.

References

-

Adams, T. B., et al. (2002).[2] "The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients." Food and Chemical Toxicology.

-

Mottram, D. S. (1998). "Flavour formation in meat and meat products: a review." Food Chemistry. (Discusses Thiazole/Pyrazine formation mechanisms).

-

Hantzsch, A. (1881). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton." Justus Liebigs Annalen der Chemie. (Foundational Synthesis Protocol).[3]

- Rowe, D. J. (2005). Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing. (Reference for Pyrazine/Thiazole sensory thresholds).

-

Nigam, S., et al. (2016). "Synthesis and Antimicrobial Evaluation of Thiazole Derivatives." Journal of Taibah University for Science. (Reference for chemical synthesis methodology of linked heterocycles).

Sources

An In-depth Technical Guide to Pharmacophore Modeling of Pyrazine-Linked Thiazole Scaffolds

Abstract

The confluence of pyrazine and thiazole rings in a single molecular framework has given rise to a privileged scaffold with a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and antitubercular effects.[1][2][3][4] The rational design and optimization of novel drug candidates based on this scaffold necessitate a profound understanding of its structure-activity relationships (SAR). Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), provides a powerful framework for elucidating the key chemical features essential for biological activity and for guiding the discovery of new, more potent derivatives.[5][6][7] This technical guide provides a comprehensive overview of the principles and practical application of pharmacophore modeling to the pyrazine-linked thiazole scaffold, intended for researchers and scientists in the field of drug discovery and development.

Introduction: The Therapeutic Potential of Pyrazine-Linked Thiazole Scaffolds

The pyrazine ring, a nitrogen-containing heterocycle, is a key component in numerous FDA-approved drugs and natural products, valued for its ability to participate in hydrogen bonding and other crucial molecular interactions.[8] Similarly, the thiazole moiety is a versatile pharmacophore present in a wide array of therapeutic agents, contributing to their binding affinity and metabolic stability.[9][10] The hybridization of these two pharmacophoric units has led to the development of novel molecular entities with enhanced and often synergistic biological activities.[11]

Recent studies have highlighted the significant potential of pyrazine-linked thiazole derivatives as:

-

Anticancer Agents: Demonstrating cytotoxicity against various cancer cell lines, including pancreatic, liver, and breast cancer.[1][2][12]

-

Antimicrobial Agents: Exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4][9][13]

-

Antitubercular Agents: Showing promising activity against Mycobacterium tuberculosis, including drug-resistant strains.[3][14][15]

The diverse biological profile of this scaffold underscores the importance of a systematic approach to explore its chemical space and identify next-generation drug candidates. Pharmacophore modeling serves as an invaluable tool in this endeavor.[16]

Fundamentals of Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary to ensure its optimal molecular interaction with a specific biological target.[5] These features typically include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic regions (HY)

-

Aromatic rings (AR)

-

Positive and Negative Ionizable groups (PI/NI)

Pharmacophore modeling can be broadly categorized into two main approaches: ligand-based and structure-based.[17][18]

Ligand-Based Pharmacophore Modeling

This approach is employed when the three-dimensional structure of the biological target is unknown.[18][19] It relies on a set of known active ligands to derive a common feature hypothesis that is presumed to be responsible for their biological activity.

Workflow for Ligand-Based Pharmacophore Modeling:

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Structure-Based Pharmacophore Modeling

When the 3D structure of the target protein is available, a structure-based approach can be utilized.[18][20] This method directly analyzes the interactions between the target and a bound ligand (or the features of the active site itself) to generate a pharmacophore model.

Workflow for Structure-Based Pharmacophore Modeling:

Caption: Structure-Based Pharmacophore Modeling Workflow.

Application to Pyrazine-Linked Thiazole Scaffolds: A Practical Guide

This section outlines a detailed protocol for developing a pharmacophore model for a hypothetical series of pyrazine-linked thiazole derivatives with anticancer activity.

Ligand-Based Approach: Protocol

Objective: To develop a 3D pharmacophore model that captures the essential structural features required for the anticancer activity of pyrazine-linked thiazole derivatives.

Step 1: Training and Test Set Preparation [21][22]

-

Data Collection: Compile a dataset of pyrazine-linked thiazole compounds with their corresponding anticancer activity data (e.g., IC50 values) from published literature.[1][2]

-

Data Curation: Standardize the chemical structures and ensure the accuracy of the biological data.

-

Set Division: Partition the dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%). The training set will be used to generate the pharmacophore model, while the test set will be used for validation. The selection should ensure structural diversity in both sets.

Step 2: Conformational Analysis

-

For each molecule in the training set, generate a diverse set of low-energy 3D conformers using a suitable algorithm (e.g., Monte Carlo or systematic search). This step is crucial to account for the flexibility of the molecules.

Step 3: Pharmacophore Model Generation

-

Utilize a pharmacophore modeling software (e.g., Discovery Studio, LigandScout, MOE).[18]

-

Align the conformers of the most active compounds to identify common pharmacophoric features.

-

The software will generate a series of pharmacophore hypotheses, each consisting of a unique combination of features (HBA, HBD, HY, AR).

-

Each hypothesis is scored based on its ability to map the active compounds in the training set.

Step 4: Model Validation [23][24][25]

-

Internal Validation (Training Set): The best-ranked hypothesis should map all or most of the highly active compounds and few or none of the inactive/less active compounds in the training set.

-

External Validation (Test Set): The selected pharmacophore model is used to screen the test set. A robust model will successfully identify the active compounds within the test set.

-

Decoy Set Screening: A more rigorous validation involves screening a large database of "decoy" molecules (compounds with similar physicochemical properties to the actives but structurally different and presumed inactive). A good model should have a high enrichment factor, meaning it preferentially selects active compounds over decoys.

-

Goodness of Hit (GH) Score: This metric combines the percentage of active compounds retrieved, the enrichment factor, and other parameters to provide a single score for model quality. A GH score above 0.7 is generally considered indicative of a good model.[23]

Table 1: Hypothetical Pharmacophore Validation Results

| Validation Method | Metric | Value | Interpretation |

| Internal Validation | |||

| Training Set (Active) | % Hits | 95% | High recall of active compounds. |

| Training Set (Inactive) | % Hits | 10% | Good selectivity against inactive compounds. |

| External Validation | |||

| Test Set (Active) | % Hits | 90% | The model is predictive for unseen active compounds. |

| Test Set (Inactive) | % Hits | 12% | Maintains good selectivity. |

| Decoy Set Screening | |||

| Enrichment Factor (EF) | 15.2 | Significant enrichment of actives over decoys. | |

| Goodness of Hit (GH) | 0.78 | The model is considered to be of high quality. |

Structure-Based Approach: Protocol

Objective: To develop a pharmacophore model based on the binding interactions of a pyrazine-linked thiazole inhibitor with its target protein.

Step 1: Target and Ligand Preparation

-

Obtain Crystal Structure: Download the PDB file of the target protein co-crystallized with a pyrazine-linked thiazole inhibitor. If unavailable, a homologous protein structure could be used for modeling.

-

Protein Preparation: Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

-

Ligand Preparation: Extract the ligand from the complex and ensure its chemical structure and protonation state are correct.

Step 2: Interaction Analysis and Pharmacophore Generation

-

Analyze the interactions between the ligand and the active site residues of the protein. Identify key hydrogen bonds, hydrophobic interactions, and aromatic stacking.

-

Use a structure-based pharmacophore generation tool to automatically create a pharmacophore model based on these interactions. The features of the model will correspond to the complementary features of the active site.

Step 3: Model Refinement and Validation

-

Refinement: Add excluded volume spheres to the model to represent the space occupied by the protein, which helps to avoid steric clashes in virtual screening.

-

Validation:

-

Re-docking: Dock the original ligand back into the active site and ensure it maps well onto the generated pharmacophore.

-

Screening a Known Ligand Set: Screen a set of known active and inactive compounds for the target. The model should be able to distinguish between them.

-

Applications in Drug Discovery

A validated pharmacophore model for pyrazine-linked thiazole scaffolds can be a powerful tool for:

-

Virtual Screening: To search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.[16][26] This can significantly reduce the time and cost of identifying new hits.

-

Lead Optimization: To guide the modification of existing lead compounds to improve their potency and selectivity. By ensuring that new modifications align with the pharmacophore features, the chances of retaining or improving activity are increased.[16]

-

Scaffold Hopping: To identify new chemical scaffolds that present the same pharmacophoric features but have different core structures. This can lead to the discovery of compounds with improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

-

ADMET-Tox Modeling: Pharmacophore models can also be developed to predict adverse effects by identifying features associated with binding to anti-targets or metabolic enzymes.[6]

Conclusion

Pharmacophore modeling is an indispensable computational technique in modern drug discovery. For the promising pyrazine-linked thiazole scaffold, it provides a rational and efficient approach to understanding the key molecular features driving its diverse biological activities. By following the systematic protocols outlined in this guide for both ligand- and structure-based approaches, researchers can develop robust and predictive pharmacophore models. These models, in turn, can accelerate the discovery and optimization of novel drug candidates based on this versatile and therapeutically important scaffold.

References

-

DergiPark. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. [Link]

-

PubMed. (2025). Pharmacophore modeling in drug design. [Link]

-

Dovepress. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. [Link]

-

ResearchGate. (n.d.). Pharmacophore Modeling in Drug Discovery and Development: An Overview. [Link]

-

MDPI. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. [Link]

-

Informa UK Ltd. (2006). Pharmacophore modelling: applications in drug discovery. [Link]

-

LinkedIn. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. [Link]

-

ResearchGate. (2025). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. [Link]

-

Protac - Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. [Link]

-

Bio-protocol. (n.d.). 3D Ligand-Based Pharmacophore Modeling. [Link]

-

PMC. (n.d.). Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. [Link]

-

ResearchGate. (n.d.). Pharmacophore model validation using GH score method. [Link]

-

ResearchGate. (2025). The impact of pharmacophore modeling in drug design. [Link]

-

ResearchGate. (2015). Is it the pharmacophore generated that needs to be validated?. [Link]

-

Creative Biolabs. (n.d.). Structure based Pharmacophore Modeling Service. [Link]

-

PMC. (n.d.). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. [Link]

-

PMC. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. [Link]

-

ResearchGate. (n.d.). Anticancer pyrazoline‐thiazole/thiazolinone hybrids that act as EGFR and/or HER2 inhibitors. [Link]

-

Semantic Scholar. (n.d.). Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties. [Link]

-

PMC. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. [Link]

-

Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. [Link]

-

ResearchGate. (2025). Design, synthesis, characterization and antitubercular activity of some nov-el 2, 4-disubstituted thiazole derivatives. [Link]

-

PubMed. (n.d.). Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. [Link]

-

ResearchGate. (n.d.). Pyrazine-and thiazole-based anti-cancer drugs. [Link]

-

RSC Publishing. (2021). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. [Link]

-

ACS Publications. (n.d.). Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques. [Link]

-

PMC. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. [Link]

-

TeachOpenCADD. (n.d.). Ligand-based pharmacophores. [Link]

-

PubMed. (n.d.). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. [Link]

-

PMC. (n.d.). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. [Link]

-

PMC. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

-

ResearchGate. (2025). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors. [Link]

-

PMC. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]

-

MDPI. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

-

Al-Nahrain Journal of Science. (2025). Synthesis, Characterization and Antibacterial Activity of Pyrazole Derivatives Featuring Thiazole Frameworks. [Link]

-

PubMed. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. [Link]

-

ResearchGate. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Link]

-

PubMed. (n.d.). Evaluation and Docking Study of Pyrazine Containing 1, 3, 4-Oxadiazoles Clubbed with Substituted Azetidin-2-one: A New Class of Potential Antimicrobial and Antitubercular. [Link]

-

MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. [Link]

-

ResearchGate. (2022). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffold. [Link]

-

PMC. (2018). Novel Pyrimidines as Antitubercular Agents. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship (SAR) of 1,3‐thiazole and.... [Link]

-

ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The Potential of Thiazole Derivatives as Antimicrobial Agents | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evaluation and Docking Study of Pyrazine Containing 1, 3, 4-Oxadiazoles Clubbed with Substituted Azetidin-2-one: A New Class of Potential Antimicrobial and Antitubercular - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 19. creative-biolabs.com [creative-biolabs.com]

- 20. creative-biolabs.com [creative-biolabs.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

Methodological & Application

Reagents for cyclization of pyrazine thioamides with alpha-halo ketones

Application Note: Reagents and Protocols for the Cyclization of Pyrazine Thioamides with

Abstract & Scope

This technical guide details the synthesis of 2-(pyrazin-2-yl)thiazoles via the Hantzsch Thiazole Synthesis. This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors, antimicrobial agents, and neurological drugs.

While the reaction between a thioamide and an

Mechanistic Insight

Understanding the reaction pathway is critical for troubleshooting low yields. The reaction proceeds through two distinct stages: intermolecular S-alkylation followed by intramolecular cyclocondensation.

Key Mechanistic Risks:

-

Competitive N-Alkylation: The pyrazine nitrogens are nucleophilic. However, the sulfur atom of the thioamide is significantly "softer" and more nucleophilic, making S-alkylation the dominant pathway under neutral/acidic conditions.

-

Dehydration Failure: The final step requires the elimination of water. In sterically hindered ketones, this step may stall, resulting in a hydroxy-dihydrothiazole intermediate.

Figure 1: Reaction Pathway (Graphviz)

Caption: Step-wise progression from S-alkylation to final aromatization. Note that the acid (HX) generated acts as an autocatalyst for the dehydration step.

Reagent Selection Guide

The choice of solvent and base dictates the reaction rate and purity.

| Reagent Class | Recommended Reagent | Role/Benefit | Drawbacks |

| Solvent (Standard) | Ethanol (EtOH) | Excellent solubility for thioamides; supports reflux temperatures (78°C). | Flammable; may require longer reaction times (2-6 h). |

| Solvent (Green) | Water / PEG-400 | Eco-friendly; hydrophobic effect accelerates reaction; product precipitates for easy filtration. | Poor solubility for highly lipophilic ketones. |

| Solvent (High T) | DMF or DMA | Solubilizes stubborn substrates; allows high temp (>100°C). | High boiling point makes workup (removal) difficult. |

| Base | NaOAc or Na₂CO₃ | Neutralizes the HX salt to liberate the free base product. | Adding too early can promote side reactions; best added during workup. |

| Catalyst | Phase transfer catalyst for aqueous reactions; encapsulates hydrophobic ketones. | Adds cost; requires removal.[1] |

Experimental Protocols

Method A: Standard Thermal Cyclization (Ethanol)

Best for: Initial screening, scaling up, and general laboratory synthesis.

Reagents:

-

Pyrazine-2-carbothioamide (1.0 equiv)

- -Bromoacetophenone derivative (1.0 equiv)

-

Ethanol (Absolute)[2]

Protocol:

-

Dissolve the pyrazine thioamide (1.0 mmol) in Ethanol (5–10 mL) in a round-bottom flask.

-

Add the

-halo ketone (1.0 mmol) in one portion. -

Fit a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2–4 hours.

-

Checkpoint: Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The thioamide spot (usually lower Rf) should disappear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

A solid hydrohalide salt may precipitate.

-

Pour the mixture into crushed ice/water (20 mL).

-

Neutralize by adding saturated aqueous NaHCO₃ or 10% NH₄OH until pH ~8. This liberates the free base.[1]

-

-

Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from EtOH/Water if necessary.

Method B: Green Aqueous Synthesis (Catalyst-Free)

Best for: Sustainable chemistry requirements and simple substrates.

Protocol:

-

Suspend Pyrazine-2-carbothioamide (1.0 mmol) and

-halo ketone (1.0 mmol) in Water (5 mL). -

Heat to 80–90°C with vigorous stirring. The mixture may initially be heterogeneous.

-

As the reaction proceeds (1–3 hours), the product often oils out or forms a distinct solid phase due to the hydrophobic effect.

-

Workup: Cool to room temperature. The product will solidify. Filter and wash with water.[3]

-

Note: If the product remains sticky/oily, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

-

Method C: Microwave-Assisted Synthesis

Best for: High-throughput library generation and difficult substrates.

Protocol:

-

In a microwave-safe vial (e.g., 10 mL), combine thioamide (1.0 mmol), halo ketone (1.0 mmol), and Ethanol (2 mL).

-

Seal the vial.

-

Irradiate at 100–120°C for 10–20 minutes (Power: Dynamic, max 150W).

-

Cool rapidly using compressed air (standard microwave reactor feature).

-

Pour into weak aqueous base (NaHCO₃) to precipitate the product.

Decision Workflow & Troubleshooting

Use this logic tree to select the optimal method for your specific substrate.

Figure 2: Method Selection Workflow (Graphviz)

Caption: Decision matrix based on substrate solubility and steric hindrance.

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Yield / Sticky Solid | Incomplete neutralization. | Ensure pH is raised to >8 during workup to break the HBr salt. |

| Starting Material Remains | Steric hindrance on ketone. | Switch to Method C (Microwave) or add a Lewis Acid catalyst (e.g., Iodine, 10 mol%). |

| Multiple Spots on TLC | N-alkylation (rare) or decomposition. | Lower temperature; ensure thioamide is pure before reaction. |

References

-

Hantzsch, A. (1887).[4] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton." Berichte der deutschen chemischen Gesellschaft.

-

Gomha, S. M., et al. (2017).[5] "Microwave-Assisted Synthesis of Some Novel Azoles and Azolopyrimidines as Antimicrobial Agents." Molecules, 22(3), 346.[5] [Link][5]

-

Abu-Melha, S., et al. (2020).[5] "Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis." Molecules, 25(19), 4565.[5] [Link]

-

Potewar, T. M., et al. (2008). "Efficient and eco-friendly synthesis of 2-aminothiazoles in water under catalyst-free conditions." Tetrahedron Letters, 49(2), 248-250. [Link]

Sources

Application Note & Protocol: Solvent Selection for the Synthesis of 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole

Abstract

This document provides a comprehensive guide for the rational selection of a solvent system for the synthesis of 5-Acetyl-4-methyl-2-(2-pyrazinyl)thiazole, a heterocyclic compound of interest in flavor chemistry and as a potential pharmaceutical intermediate. The synthesis is predicated on the Hantzsch thiazole synthesis, a classic condensation reaction. This note elucidates the critical role of the solvent in influencing reaction kinetics, yield, and purity. We present a comparative analysis of various solvent systems, provide a detailed, optimized protocol, and offer troubleshooting guidance based on solvent choice.

Introduction

This compound is a complex heterocyclic molecule featuring both a pyrazine and a thiazole ring system. The thiazole moiety is a common scaffold in pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The synthesis of such substituted thiazoles is most commonly achieved via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[5][6][7]

The choice of solvent is a paramount consideration in the Hantzsch synthesis, as it can dramatically affect the outcome of the reaction.[8][9] The solvent must not only solubilize the reactants but also facilitate the key mechanistic steps of the condensation and subsequent cyclization. Furthermore, factors such as reaction temperature, reaction time, and ease of product isolation are heavily influenced by the solvent's physical properties. This guide provides researchers with the foundational knowledge and practical protocols to make an informed solvent selection for this specific synthesis.

Part 1: Theoretical Considerations in Solvent Selection

The synthesis of this compound proceeds via the reaction of Pyrazine-2-carbothioamide with 3-Chloro-2,4-pentanedione .[10][11][12][13] The reaction is a classic Hantzsch thiazole synthesis.

The Hantzsch Thiazole Synthesis Mechanism

The mechanism involves two primary stages:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon bearing the halogen in the α-haloketone.

-

Cyclization and Dehydration: An intramolecular condensation reaction occurs, followed by dehydration to form the aromatic thiazole ring.

The solvent plays a crucial role in each of these steps, primarily by stabilizing intermediates and transition states.

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

Key Solvent Properties and Their Impact

-

Polarity: Condensation reactions like the Hantzsch synthesis are often favored in polar solvents. Polar solvents can stabilize the charged intermediates and transition states that form during the reaction, potentially increasing the reaction rate.[9] Both polar protic (e.g., ethanol, methanol) and polar aprotic (e.g., DMF, acetonitrile) solvents are commonly employed.[8][14][15]

-

Proticity (Protic vs. Aprotic):

-

Polar Protic Solvents (e.g., ethanol, methanol) can act as proton sources and sinks, which can be beneficial for the dehydration step. They are also generally less toxic and more environmentally friendly.[9][16] Ethanol is a very common and effective choice.[14]

-

Polar Aprotic Solvents (e.g., DMF, acetonitrile) are excellent at solvating cations and can accelerate nucleophilic substitution reactions. DMF, in particular, has been shown to be a superior solvent for some condensation reactions in terms of reaction time and yield.[15] However, they often have higher boiling points, making them more difficult to remove, and can be more toxic.

-

-

Boiling Point: The boiling point of the solvent dictates the maximum temperature at which the reaction can be run at atmospheric pressure. Many Hantzsch syntheses require heating to proceed at a reasonable rate.[8] A solvent with a suitable boiling point (e.g., 60-100 °C) allows for effective thermal control of the reaction.

-

Solubility: The solvent must effectively dissolve both the pyrazine-2-carbothioamide and the 3-chloro-2,4-pentanedione to ensure a homogeneous reaction mixture, which is critical for achieving high yields.

Part 2: Comparative Analysis of Solvent Systems

The selection of a solvent is a balance between reaction efficiency, operational simplicity, and safety. While many solvents can facilitate the reaction, some offer distinct advantages.

Caption: Decision workflow for solvent selection in Hantzsch synthesis.

| Solvent | Type | Boiling Point (°C) | Key Advantages | Key Disadvantages |

| Ethanol | Polar Protic | 78 | Good reactant solubility, easy to remove, relatively non-toxic, "green" solvent.[9] | May be slower than aprotic alternatives. |

| Methanol | Polar Protic | 65 | Similar to ethanol, lower boiling point.[8][17] | More toxic than ethanol, reaction rate can be poor.[15] |

| DMF | Polar Aprotic | 153 | Can significantly accelerate reaction rates and improve yields.[15] | High boiling point makes removal difficult, potential for side reactions, toxic. |

| Acetonitrile | Polar Aprotic | 82 | Good solvent for many condensation reactions, relatively easy to remove.[9] | Can be more expensive, toxic. |

| Dioxane | Aprotic | 101 | Historically used for Hantzsch synthesis. | Peroxide formation risk, carcinogen. |

| Ethanol/Water | Polar Protic | Variable | Excellent "green" solvent choice, can improve yields in some cases.[16] | Product may precipitate, potentially complicating reaction monitoring. |

| Solvent-Free | N/A | N/A | Environmentally benign, can enhance reaction rates and yields.[8][18] | Requires careful temperature control, may not be suitable for all substrates. |

Recommendation: For the synthesis of this compound, Ethanol is the recommended starting solvent. It provides an excellent balance of good reactant solubility, a suitable boiling point for heating, ease of product isolation, and a favorable safety and environmental profile.

Part 3: Recommended Experimental Protocol

This protocol is optimized for the synthesis of this compound using ethanol as the solvent.

Materials and Reagents

-

Pyrazine-2-carbothioamide (CAS: 17099-56-8)[19]

-

Ethanol (anhydrous)

-

Sodium Bicarbonate (NaHCO₃)

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrazine-2-carbothioamide (1.0 eq).

-

Solvent Addition: Add 30 mL of anhydrous ethanol to the flask and stir until the thioamide is fully dissolved.

-

Addition of α-Haloketone: To the stirred solution, add 3-chloro-2,4-pentanedione (1.05 eq) dropwise over 5 minutes at room temperature.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 80°C) with continuous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The product may begin to precipitate.

-

Work-up: Slowly pour the reaction mixture into 100 mL of a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring. This will neutralize the HCl generated during the reaction and precipitate the product.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.

-

Drying: Allow the collected solid to air dry, or dry in a vacuum oven at 40-50°C to yield the crude product.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Part 4: Troubleshooting Guide

| Problem | Potential Cause (Solvent-Related) | Recommended Solution |

| Low or No Yield | Incomplete Dissolution: Reactants are not fully dissolved in the chosen solvent. | Increase the solvent volume or switch to a solvent with higher solubilizing power (e.g., DMF, use with caution). |

| Reaction Temperature Too Low: The solvent's boiling point is too low to provide sufficient activation energy. | Switch to a higher-boiling solvent like 1-butanol or consider microwave-assisted synthesis to reduce reaction times.[16][20] | |

| Formation of Side Products | Solvent Participation: The solvent (e.g., protic solvents under certain conditions) may participate in side reactions. | Switch to an aprotic solvent like acetonitrile. Ensure all reagents are pure.[17] |

| Reaction Run Too Long/Hot: Prolonged heating can lead to decomposition. | Monitor the reaction closely by TLC and stop when the starting material is consumed. Optimize the temperature. | |

| Difficulty in Product Isolation | High Product Solubility: The product is highly soluble in the reaction solvent, preventing precipitation. | After cooling, pour the reaction mixture into a non-solvent (like ice water) to induce precipitation.[17] Alternatively, remove the solvent under reduced pressure and purify the residue. |

| Product is an Oil | The product may be impure. Purify via column chromatography. If pure, induce crystallization by dissolving in a minimal amount of a good solvent and adding a non-solvent.[21] |

Conclusion

The rational selection of a solvent is a critical step in optimizing the Hantzsch synthesis of this compound. While polar aprotic solvents like DMF may offer faster reaction rates, ethanol represents a superior choice for general laboratory synthesis, providing an excellent balance of performance, safety, and operational simplicity. By understanding the theoretical principles of solvent effects and following a well-defined protocol, researchers can reliably and efficiently synthesize this target molecule.

References

- Benchchem. optimization of Hantzsch thiazole synthesis reaction conditions.

- ChemicalBook. 3-CHLORO-2,4-PENTANEDIONE | 1694-29-7.

- Benchchem. Optimizing Hantzsch thiazole synthesis reaction conditions.

- Bouherrou, Z., et al.

- Benchchem.

- Karakuş, K. Which solvent is proper for condensation reaction?.

- BEPLS.

- Sigma-Aldrich. 3-Chloro-2,4-pentanedione 97 1694-29-7.

- ResearchGate.

- LookChem. 3-Chloropentane-2,4-dione.

- SpringerLink. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.

- ResearchGate.

- Figshare. New methods for the rapid synthesis of thiazoles.

- MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.

- Benchchem.

- ChemBK. PYRAZINE-2-CARBOTHIOAMIDE.

- IJPSR. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.

- Taylor & Francis Online.

- IJARSCT.

- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. mdpi.com [mdpi.com]

- 5. bepls.com [bepls.com]

- 6. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchemrev.com [jchemrev.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-CHLORO-2,4-PENTANEDIONE | 1694-29-7 [chemicalbook.com]

- 11. 3-Chloro-2,4-pentanedione 97 1694-29-7 [sigmaaldrich.com]

- 12. lookchem.com [lookchem.com]

- 13. 3-Chloro-2,4-pentanedione, 97% 1694-29-7 India [ottokemi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. chembk.com [chembk.com]

- 20. sussex.figshare.com [sussex.figshare.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Functionalization of 5-acetyl group in pyrazinyl-thiazole scaffolds

Executive Summary

The pyrazinyl-thiazole hybrid scaffold represents a privileged pharmacophore in modern medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. The 5-acetyl group (specifically in 5-acetyl-4-methyl-2-(pyrazin-2-yl)thiazole) serves as a critical "chemical handle" for Diversity-Oriented Synthesis (DOS).

This guide details the strategic functionalization of this acetyl moiety. Unlike simple aryl ketones, the electron-deficient nature of the pyrazine ring, coupled with the thiazole core, significantly alters the pKa of the

Strategic Analysis: Electronic Environment & Reactivity

To successfully functionalize the 5-acetyl group, one must understand the electronic "push-pull" dynamics of the scaffold.

-

The Pyrazine Effect: The pyrazine ring is highly

-deficient (nitrogen atoms at 1,4 positions withdraw electron density). This exerts a strong inductive ( -

The Thiazole Bridge: The thiazole ring transmits this electron withdrawal to the 5-acetyl group.

-

Result: The methyl protons of the acetyl group (

) are significantly more acidic than those in acetophenone. This facilitates Claisen-Schmidt condensations and Mannich reactions but requires careful control of basicity to prevent ring cleavage or polymerization.

Visualizing the Reaction Landscape

The following diagram outlines the three primary divergent synthetic pathways covered in this guide.

Figure 1: Divergent synthetic pathways for the 5-acetyl pyrazinyl-thiazole scaffold.

Protocol 1: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Synthesis of

Materials

-

Substrate: 5-Acetyl-4-methyl-2-(pyrazin-2-yl)thiazole (1.0 eq)

-

Electrophile: Substituted Benzaldehyde (1.1 eq)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH) (Absolute)

-

Base: 10% Aqueous NaOH or KOH

-

Work-up: Ice-cold water, dilute HCl (0.1 N)

Step-by-Step Methodology

-

Solubilization: Dissolve 1.0 mmol of the acetyl-thiazole scaffold in 10 mL of ethanol in a round-bottom flask.

-

Note: If solubility is poor, add minimal Dichloromethane (DCM) or warm slightly to

.

-

-

Aldehyde Addition: Add 1.1 mmol of the aromatic aldehyde. Stir for 5 minutes to ensure homogeneity.

-

Catalysis: Dropwise, add 2 mL of 10% NaOH solution while stirring vigorously at room temperature (RT).

-

Critical Check: The solution often changes color (yellow to deep orange/red) indicating enolate formation and conjugation.

-

-

Reaction: Stir at RT for 3–6 hours. Monitor by TLC (System: Hexane:Ethyl Acetate 7:3).

-

Precipitation: Pour the reaction mixture into 50 mL of crushed ice/water.

-

Neutralization: Acidify carefully with 0.1 N HCl to pH ~7. This neutralizes the phenoxide (if phenolic aldehydes were used) and aids precipitation.

-

Purification: Filter the solid precipitate, wash with cold water, and recrystallize from Ethanol/DMF mixtures.

Data Summary: Expected Yields

| Aldehyde Substituent | Reaction Time | Yield (%) | Melting Point Trend |

| 4-NO | 2.5 hrs | 88-92% | High (>200°C) |

| 4-OCH | 6.0 hrs | 70-75% | Moderate |

| 4-Cl (Halogen) | 3.5 hrs | 82-85% | High |

Protocol 2: -Bromination (Gateway to Bis-Heterocycles)

Objective: Conversion of the acetyl group to a 2-bromoacetyl group (

Materials

-

Substrate: 5-Acetyl-4-methyl-2-(pyrazin-2-yl)thiazole[3]

-

Brominating Agent: Pyridinium Tribromide (Py

Br-

Expert Insight: Avoid elemental bromine (

) if possible. The pyrazine nitrogen can form charge-transfer complexes with

-

-

Solvent: Glacial Acetic Acid (AcOH).[4]

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 mmol of substrate in 5 mL of Glacial Acetic Acid.

-

Reagent Addition: Add 1.0 mmol of Pyridinium Tribromide in portions over 15 minutes at RT.

-

Heating: Heat the mixture to

for 2 hours.-

Visual Cue: The red color of the bromide reagent will fade to orange/yellow.

-

-

Quenching: Pour into ice water. The

-bromo ketone usually precipitates immediately. -

Isolation: Filter and wash with cold water. Do not recrystallize (these intermediates are unstable). Dry in a vacuum desiccator and use immediately for the next step (e.g., reaction with thiourea).

Mechanism Visualization

The following diagram illustrates the Hantzsch cyclization following bromination.

Figure 2: Sequential mechanism for generating bis-thiazole systems via the bromo-intermediate.

Protocol 3: Condensation with Nitrogen Nucleophiles (Hydrazones)

Objective: Synthesis of Schiff bases or Hydrazones for metal complexation or biological screening. Challenge: Steric hindrance from the 4-methyl group on the thiazole ring can slow down nucleophilic attack at the carbonyl.

Methodology

-

Mix: Combine substrate (1.0 mmol) and Hydrazine Hydrate or Substituted Hydrazine (1.2 mmol) in Ethanol (10 mL).

-

Catalyst: Add 2-3 drops of Glacial Acetic Acid (catalytic

activates the carbonyl). -

Reflux: Reflux is mandatory here (unlike the chalcone synthesis). Reflux for 4–8 hours.

-

Observation: Product usually precipitates upon cooling.

Troubleshooting & Expert Tips

| Problem | Probable Cause | Solution |

| Low Yield in Chalcone Synthesis | Cannizzaro reaction of the aldehyde (competing reaction). | Reduce base concentration; add aldehyde before adding base. |

| Dark Tarry Products | Polymerization of the pyrazine ring under harsh conditions. | Keep temperature |

| Incomplete Bromination | Pyrazine nitrogen coordinating with Bromine. | Use HBr/AcOH to protonate the pyrazine nitrogens first, blocking coordination. |

| Product Solubility | Pyrazinyl-thiazoles are often insoluble in EtOH/MeOH. | Use DMF or DMSO for the reaction, then pour into water to precipitate. |

References

-

Khadra, B., et al. (2025).[3] "Synthesis of new pyrazine-thiazole analogs: Molecular modeling, anticancer activity, and pharmacokinetic properties." ResearchGate.[5][6]

-